4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide
Overview
Description
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is an organic compound with the molecular formula C₁₁H₁₄N₂O₄S It is characterized by the presence of a thiomorpholine ring substituted with a methoxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide typically involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(3-Methoxy-4-aminophenyl)thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiomorpholine ring can enhance the compound’s binding affinity to its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but lacks the methoxy group.
4-(3-Methoxyphenyl)thiomorpholine: Similar structure but lacks the nitro group.
4-(3-Nitrophenyl)thiomorpholine: Similar structure but lacks the methoxy group.
Uniqueness
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-11-8-9(2-3-10(11)13(14)15)12-4-6-18(16)7-5-12/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYKBRGGIJWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212096 | |
Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089651-30-7 | |
Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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